![molecular formula C17H23F3N2 B5691868 1-cyclopentyl-4-[2-(trifluoromethyl)benzyl]piperazine CAS No. 5996-72-5](/img/structure/B5691868.png)
1-cyclopentyl-4-[2-(trifluoromethyl)benzyl]piperazine
Overview
Description
1-Cyclopentyl-4-[2-(trifluoromethyl)benzyl]piperazine (CTP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
1-cyclopentyl-4-[2-(trifluoromethyl)benzyl]piperazine acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. The activation of these receptors results in the modulation of neurotransmitter release, leading to changes in neuronal activity and behavior. 1-cyclopentyl-4-[2-(trifluoromethyl)benzyl]piperazine has also been shown to inhibit the reuptake of serotonin, further enhancing its effects on serotonin receptors.
Biochemical and Physiological Effects:
1-cyclopentyl-4-[2-(trifluoromethyl)benzyl]piperazine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of mood and anxiety, and the improvement of cognitive function. 1-cyclopentyl-4-[2-(trifluoromethyl)benzyl]piperazine has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
The advantages of using 1-cyclopentyl-4-[2-(trifluoromethyl)benzyl]piperazine in lab experiments include its high potency and selectivity for serotonin receptors, its well-characterized mechanism of action, and its potential applications in various fields. However, the limitations of using 1-cyclopentyl-4-[2-(trifluoromethyl)benzyl]piperazine in lab experiments include its potential toxicity and side effects, the need for specialized equipment and expertise for its synthesis and handling, and the lack of standardized protocols for its use.
Future Directions
There are several future directions for the study of 1-cyclopentyl-4-[2-(trifluoromethyl)benzyl]piperazine, including the development of novel drugs based on its scaffold, the investigation of its potential therapeutic applications in various disorders, and the elucidation of its molecular mechanism of action. Additionally, the use of 1-cyclopentyl-4-[2-(trifluoromethyl)benzyl]piperazine in combination with other drugs or therapies may provide synergistic effects and improve its efficacy and selectivity. Further research is needed to fully understand the potential of 1-cyclopentyl-4-[2-(trifluoromethyl)benzyl]piperazine and its derivatives in various fields.
Synthesis Methods
1-cyclopentyl-4-[2-(trifluoromethyl)benzyl]piperazine can be synthesized through various methods, including the reaction of cyclopentylmagnesium bromide with 1-(2-trifluoromethylphenyl)piperazine in the presence of copper(I) iodide and a palladium catalyst. Another method involves the reaction of 1-(2-trifluoromethylphenyl)piperazine with cyclopentanone in the presence of a reducing agent such as sodium borohydride. Both methods have been successfully used to synthesize 1-cyclopentyl-4-[2-(trifluoromethyl)benzyl]piperazine with high yields and purity.
Scientific Research Applications
1-cyclopentyl-4-[2-(trifluoromethyl)benzyl]piperazine has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-cyclopentyl-4-[2-(trifluoromethyl)benzyl]piperazine has been shown to modulate the activity of serotonin receptors, which play a crucial role in the regulation of mood, anxiety, and depression. In pharmacology, 1-cyclopentyl-4-[2-(trifluoromethyl)benzyl]piperazine has been investigated for its potential use in the treatment of various disorders such as schizophrenia and obsessive-compulsive disorder. In medicinal chemistry, 1-cyclopentyl-4-[2-(trifluoromethyl)benzyl]piperazine has been used as a scaffold for the development of novel drugs with improved efficacy and selectivity.
properties
IUPAC Name |
1-cyclopentyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2/c18-17(19,20)16-8-4-1-5-14(16)13-21-9-11-22(12-10-21)15-6-2-3-7-15/h1,4-5,8,15H,2-3,6-7,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYPLCXKSMOJTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975388 | |
Record name | 1-Cyclopentyl-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-4-[2-(trifluoromethyl)benzyl]piperazine | |
CAS RN |
5996-72-5 | |
Record name | 1-Cyclopentyl-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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